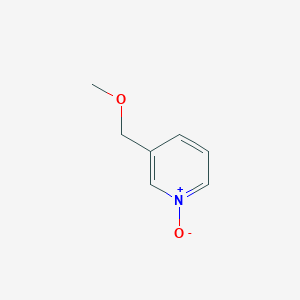

3-(Methoxymethyl)pyridine-1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxymethylpyridine N-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methoxymethylpyridine N-oxide can be synthesized through the oxidation of 3-methoxymethylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-(Methoxymethyl)pyridine-1-oxide often involves continuous flow processes using microreactors. These methods offer advantages such as improved heat exchange, better reaction control, and higher efficiency compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex N-oxide derivatives.

Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridine N-oxides, including 3-(Methoxymethyl)pyridine-1-oxide, exhibit notable antimicrobial properties. For example, compounds containing pyridine structures have been evaluated against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Synthesis and Evaluation

A study synthesized several pyridine derivatives and assessed their antimicrobial activity through Minimum Inhibitory Concentration (MIC) tests. The results showed that certain derivatives had MIC values as low as 0.21 μM against Pseudomonas aeruginosa, indicating strong potential for developing new antimicrobial agents .

Agrochemicals

Herbicidal and Fungicidal Properties

this compound and its derivatives are being explored for their potential use in agrochemicals. The compound may exhibit herbicidal or fungicidal activities, which can be beneficial in agricultural applications to combat pests and diseases affecting crops .

Data Table: Comparative Efficacy of Pyridine Derivatives in Agrochemicals

| Compound Name | Activity Type | Efficacy (as compared to control) |

|---|---|---|

| This compound | Herbicidal | Moderate |

| 4-Methylpyridine N-oxide | Fungicidal | High |

| 2-Chloropyridine N-oxide | Herbicidal | Low |

Materials Science

Synthesis of Advanced Materials

The unique properties of this compound allow it to serve as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals has been utilized in creating novel catalysts for organic reactions .

Case Study: Coordination Complexes

In a recent study, the compound was used to synthesize metal complexes (e.g., with Cu(II) and Co(II)). These complexes were characterized using various spectroscopic techniques and demonstrated significant catalytic activity in oxidation reactions, showcasing the utility of pyridine derivatives in materials science .

Chemical Synthesis

Reagent in Organic Reactions

this compound can act as a reagent in various organic transformations, including nucleophilic substitutions and cyclizations. Its utility stems from its ability to stabilize reactive intermediates during chemical reactions .

Example Reaction Pathway

The compound can participate in acid-catalyzed rearrangements leading to the formation of more complex pyridine derivatives, which are essential in synthesizing pharmaceuticals and other bioactive compounds .

Mecanismo De Acción

The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylpyridine N-oxide: Similar in structure but lacks the methoxymethyl group.

4-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the fourth position of the pyridine ring.

2-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the second position of the pyridine ring.

Uniqueness

This structural feature distinguishes it from other pyridine N-oxides and contributes to its specific properties and uses .

Propiedades

Fórmula molecular |

C7H9NO2 |

|---|---|

Peso molecular |

139.15 g/mol |

Nombre IUPAC |

3-(methoxymethyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |

Clave InChI |

GKEMGAMONJSNNI-UHFFFAOYSA-N |

SMILES canónico |

COCC1=C[N+](=CC=C1)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.